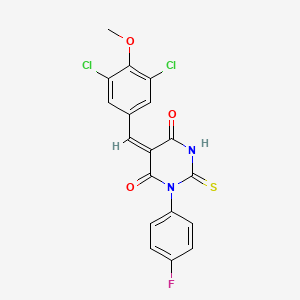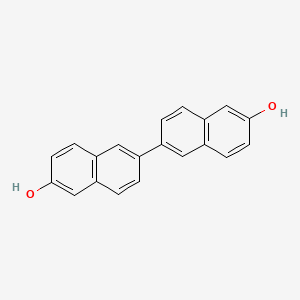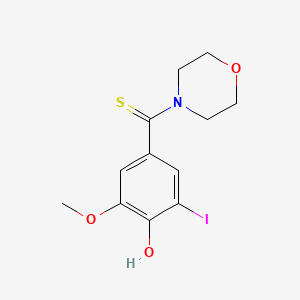
N-benzyl-4-(phenylethynyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-(phenylethynyl)benzamide, also known as BPEB, is a chemical compound that has been widely used in scientific research due to its unique properties. BPEB belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用机制
N-benzyl-4-(phenylethynyl)benzamide binds to the sigma-1 receptor, which leads to the activation of various signaling pathways. The sigma-1 receptor is involved in the regulation of calcium signaling, which is important for various cellular processes, including neurotransmitter release, gene expression, and cell survival. N-benzyl-4-(phenylethynyl)benzamide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels, which are involved in the regulation of calcium signaling.
Biochemical and Physiological Effects
N-benzyl-4-(phenylethynyl)benzamide has been shown to have various biochemical and physiological effects. N-benzyl-4-(phenylethynyl)benzamide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels, which are involved in the regulation of calcium signaling. N-benzyl-4-(phenylethynyl)benzamide has also been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems. N-benzyl-4-(phenylethynyl)benzamide has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases, including Alzheimer's disease.
实验室实验的优点和局限性
N-benzyl-4-(phenylethynyl)benzamide has several advantages for lab experiments. N-benzyl-4-(phenylethynyl)benzamide is a selective ligand for the sigma-1 receptor, which allows for the specific targeting of this receptor in experiments. N-benzyl-4-(phenylethynyl)benzamide has also been shown to have low toxicity and is well-tolerated in animals. However, there are also limitations to the use of N-benzyl-4-(phenylethynyl)benzamide in lab experiments. N-benzyl-4-(phenylethynyl)benzamide has poor solubility in water, which can make it difficult to administer in experiments. N-benzyl-4-(phenylethynyl)benzamide also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-benzyl-4-(phenylethynyl)benzamide. N-benzyl-4-(phenylethynyl)benzamide has been studied as a potential treatment for various neurodegenerative diseases, including Alzheimer's disease. Further research is needed to determine the effectiveness of N-benzyl-4-(phenylethynyl)benzamide in treating these conditions. N-benzyl-4-(phenylethynyl)benzamide has also been studied as a potential treatment for addiction and withdrawal symptoms. Further research is needed to determine the effectiveness of N-benzyl-4-(phenylethynyl)benzamide in treating these conditions. Additionally, N-benzyl-4-(phenylethynyl)benzamide has been studied as a potential tool for studying the role of the sigma-1 receptor in various physiological and pathological conditions. Further research is needed to determine the full extent of the role of the sigma-1 receptor in these conditions.
合成方法
N-benzyl-4-(phenylethynyl)benzamide can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig amination reaction. The most common method for synthesizing N-benzyl-4-(phenylethynyl)benzamide is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction between 4-bromo-N-benzylbenzamide and phenylacetylene in the presence of a palladium catalyst.
科学研究应用
N-benzyl-4-(phenylethynyl)benzamide has been widely used in scientific research due to its unique properties. N-benzyl-4-(phenylethynyl)benzamide is a selective ligand for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and cell survival. N-benzyl-4-(phenylethynyl)benzamide has been used to study the role of the sigma-1 receptor in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and addiction.
属性
IUPAC Name |
N-benzyl-4-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c24-22(23-17-20-9-5-2-6-10-20)21-15-13-19(14-16-21)12-11-18-7-3-1-4-8-18/h1-10,13-16H,17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBGKHRMQFASIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5963670.png)

![1-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5963676.png)

![N,N-diethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5963691.png)
![1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5963693.png)
![1-isopropyl-5-[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5963700.png)
![2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5963704.png)
![6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol](/img/structure/B5963714.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5963716.png)

![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-propanamine](/img/structure/B5963725.png)
![1-(3-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B5963731.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)ethyl]benzamide](/img/structure/B5963736.png)